methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate
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Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate is a useful research compound. Its molecular formula is C18H18ClNO4S and its molecular weight is 379.86. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate, with the CAS number 1327174-31-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClNO4S, with a molecular weight of approximately 379.9 g/mol. The compound features a sulfonyl group attached to a chlorophenyl ring and an ethylphenyl amino group linked through an acrylate moiety.
Property | Value |
---|---|
Molecular Formula | C18H18ClNO4S |
Molecular Weight | 379.9 g/mol |
CAS Number | 1327174-31-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Sulfonyl Intermediate : The sulfonation of 4-chlorophenol with a sulfonyl chloride reagent under basic conditions.
- Amination Reaction : The resulting sulfonyl intermediate reacts with 4-ethylphenylamine in the presence of a catalyst.
- Acrylate Formation : Esterification of the sulfonyl-amino intermediate with methyl acrylate under acidic conditions.
Biological Mechanisms
Research has indicated that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which can have implications for therapeutic applications.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting potential protective effects against oxidative stress.
Case Studies and Experimental Results
- Antibacterial Activity : A study investigated the antibacterial properties of related compounds and found that some derivatives exhibited significant activity compared to standard antibiotics like streptomycin . Although specific data for this compound were not detailed, the structural similarities suggest potential efficacy.
- Enzyme Interaction Studies : Research on related sulfonamide compounds indicates that they can interact with metabolic enzymes, leading to altered metabolic pathways. For example, compounds similar in structure have been shown to inhibit pyruvate transport in mitochondria, impacting energy metabolism .
- Oxidative Stress Studies : Investigations into the antioxidant capacity of structurally related compounds suggest that this compound may also mitigate oxidative damage in cellular models.
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIDSLGOWNQLG-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.